molecular formula C10H12BFO4 B2994979 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid CAS No. 1146614-44-9

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid

Cat. No.: B2994979
CAS No.: 1146614-44-9
M. Wt: 226.01
InChI Key: MBKGYLQNWRKKSR-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is an organoboron compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an ethoxycarbonylmethyl group and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid typically involves the following steps:

    Borylation Reaction: The introduction of the boronic acid group is achieved through a borylation reaction. This can be done using a palladium-catalyzed coupling reaction between an aryl halide and a boronic acid derivative.

    Substitution Reaction: The ethoxycarbonylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of an appropriate ester with the arylboronic acid intermediate.

    Fluorination: The fluorine atom is introduced through a selective fluorination reaction, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the ethoxycarbonylmethyl or fluorine groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Phenols or quinones.

    Reduction: Boronate esters or alcohols.

    Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The ethoxycarbonylmethyl and fluorine substituents further modulate the compound’s reactivity and binding affinity, allowing for selective interactions with specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxycarbonylmethyl)-3-fluorophenylboronic acid
  • 4-(Trifluoromethyl)-3-fluorophenylboronic acid
  • 4-(Ethoxycarbonylmethyl)-3-chlorophenylboronic acid

Uniqueness

4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid stands out due to the presence of both the ethoxycarbonylmethyl and fluorine groups. This combination imparts unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. Compared to similar compounds, it offers a distinct balance of hydrophobicity and electronic effects, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

[4-(2-ethoxy-2-oxoethyl)-3-fluorophenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BFO4/c1-2-16-10(13)5-7-3-4-8(11(14)15)6-9(7)12/h3-4,6,14-15H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKGYLQNWRKKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)CC(=O)OCC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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